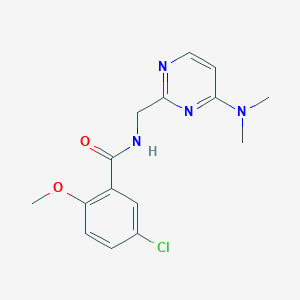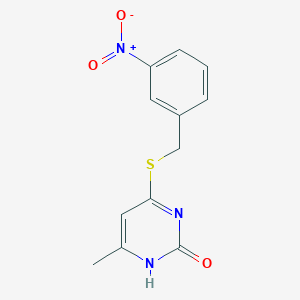![molecular formula C12H17FN2O B2876942 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine CAS No. 2199971-65-6](/img/structure/B2876942.png)
3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is a chemical compound that is part of the piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine, involves several methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . Fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine is characterized by the presence of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications
Pharmacology
In pharmacology, this compound is explored for its potential as a building block in drug design. Its structure is conducive to binding with various biological targets, which can be leveraged to develop new medications. For instance, piperidine derivatives are known to be present in numerous pharmaceuticals and exhibit a range of biological activities .
Agricultural Chemistry
The introduction of fluorine atoms into organic compounds often leads to the development of agrochemicals with enhanced activity and stability3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine could serve as an intermediate in synthesizing new compounds with potential use in agriculture, such as pesticides or herbicides .
Material Science
Fluorinated pyridines, due to their electron-withdrawing properties, can be used to modify the physical properties of materials. This compound may find applications in the development of advanced materials with specific electronic or photonic properties .
Environmental Science
Compounds like 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine can be used in environmental science for the synthesis of fluorinated chemicals that are less reactive and more stable, reducing their environmental impact. They can also be part of studies related to the environmental fate of fluorinated compounds .
Analytical Chemistry
In analytical chemistry, fluorinated compounds are often used as standards or reagents due to their unique properties. This compound could be used in developing analytical methods or as a reagent in chemical assays .
Biochemistry
The piperidine moiety is a common feature in many bioactive compounds. As such, 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine could be utilized in biochemical research to study its interaction with biological macromolecules or as a precursor in the synthesis of biomolecules .
Medical Research
In medical research, fluorinated compounds are often used in imaging and diagnostics. The compound could potentially be labeled with radioactive fluorine isotopes for use in positron emission tomography (PET) scans, aiding in the diagnosis and treatment monitoring of various diseases .
Synthetic Chemistry
This compound can be a valuable synthetic intermediate in the preparation of more complex fluorinated structures that are of interest in various chemical research areas, including the development of new synthetic methodologies .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .
Mode of Action
The compound likely interacts with its target(s) to induce changes at the molecular level, potentially altering the function or activity of the target .
Biochemical Pathways
For instance, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially affect the overall functioning of that pathway .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
The compound’s interaction with its target(s) would likely result in changes at the cellular level, potentially influencing cell function or behavior .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with its target(s) .
properties
IUPAC Name |
3-fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-15-7-3-4-10(8-15)9-16-12-11(13)5-2-6-14-12/h2,5-6,10H,3-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONZQIOCOQMVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-[(1-methylpiperidin-3-yl)methoxy]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2876862.png)


![2-{[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2876867.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)
![N1-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2876871.png)

![(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2876874.png)

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876876.png)

![3-(2,6-Difluorophenyl)-1-(furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2876879.png)
